molecular formula C15H11BrCl2O B1531177 3-(4-Bromophenyl)-1-(2,3-dichlorophenyl)propan-1-one CAS No. 898761-86-9

3-(4-Bromophenyl)-1-(2,3-dichlorophenyl)propan-1-one

Cat. No. B1531177
CAS RN: 898761-86-9
M. Wt: 358.1 g/mol
InChI Key: YTCPJZMDUOYFMA-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-1-(2,3-dichlorophenyl)propan-1-one is a compound that has been studied for its potential applications in a variety of scientific fields. It is an organobromine compound that is composed of two aromatic rings and a propanone moiety. It has been studied for its potential use in organic synthesis, drug design, and biochemistry.

Scientific Research Applications

Optical and Electronic Properties

The compound exhibits significant potential in semiconductor devices due to its electronic and optical properties. In a study by Shkir et al. (2019), chalcone derivatives, including (E)-1-(4-Bromophenyl)-3-(2-chlorophenyl)prop-2-en-1-one, demonstrated promising optoelectronic, charge transport properties, and nonlinear optical (NLO) activities. These findings suggest its utility in semiconductor devices as it exhibits good electron transport material characteristics, potentially functioning as n-type in organic semiconductor devices (Shkir, Irfan, AlFaify, Patil, & Al‐Sehemi, 2019).

Structural Analysis and Molecular Interactions

Another aspect of research focuses on the crystal structure and molecular interactions of related compounds. For instance, the synthesis and structural characterization of 4-(4-bromophenyl)-N-(4-chlorophenyl)-N-propylthiazol-2-amine and its analogs highlight the complex intermolecular hydrogen bonding and π-π stacking interactions, which are crucial for understanding the compound's stability and reactivity (Nadaf, Kendur, Mantur, Najare, Garbhagudi, Gaonkar, & Khazi, 2019).

Antifungal Activity

The compound's derivatives have also been explored for their antifungal properties. Research by Buchta et al. (2004) on 3-(halogenated phenyl)-5-acyloxymethyl-2,5-dihydrofuran-2-ones, closely related to the compound , demonstrated broad-spectrum in vitro activity against pathogenic yeasts and molds, particularly Aspergillus spp., suggesting potential for developing novel antifungal therapies (Buchta, Pour, Kubanová, Silva, Votruba, Vopršálová, Schiller, Fáková, & Spulak, 2004).

Anti-inflammatory and Gastroprotective Properties

Furthermore, the anti-inflammatory and gastroprotective properties of chalcones, structurally related to 3-(4-Bromophenyl)-1-(2,3-dichlorophenyl)propan-1-one, have been demonstrated. Compounds synthesized through Claisen-Schmidt condensation showed efficacy in inhibiting carrageenan-induced rat paw edema and exhibited significant gastroprotective activity in a model of acetylsalicylic acid-induced ulceration, highlighting their therapeutic potential (Okunrobo, Usifoh, & Uwaya, 2006).

properties

IUPAC Name

3-(4-bromophenyl)-1-(2,3-dichlorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrCl2O/c16-11-7-4-10(5-8-11)6-9-14(19)12-2-1-3-13(17)15(12)18/h1-5,7-8H,6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTCPJZMDUOYFMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C(=O)CCC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrCl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801210886
Record name 1-Propanone, 3-(4-bromophenyl)-1-(2,3-dichlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801210886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898761-86-9
Record name 1-Propanone, 3-(4-bromophenyl)-1-(2,3-dichlorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898761-86-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Propanone, 3-(4-bromophenyl)-1-(2,3-dichlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801210886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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